Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate
Description
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (CAS: 25468-51-3, molecular formula: C₁₃H₁₁N₃O₃, molecular weight: 257.24) is a heterocyclic compound featuring a pyrazolo[1,5-a]quinazoline core with an ethyl ester group at position 3 and a ketone at position 5. This compound serves as a key intermediate in synthesizing GABAA receptor modulators and other bioactive molecules . Its structural complexity and reactivity make it a valuable scaffold for medicinal chemistry, particularly in developing neuroactive agents .
Properties
IUPAC Name |
ethyl 5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)9-7-14-16-10-6-4-3-5-8(10)12(17)15-11(9)16/h3-7H,2H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXIEYBXSSHPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(=O)C3=CC=CC=C3N2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349719 | |
| Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-51-3 | |
| Record name | Ethyl 5-oxo-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate typically involves multiple steps, starting with the formation of a pyrazoloquinazoline core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including hydroxylated, halogenated, and alkylated products. These derivatives can have different biological and chemical properties, making them useful in further research and applications.
Scientific Research Applications
GABA Receptor Modulation
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate has been studied for its potential as a modulator of GABA_A receptors. Research indicates that derivatives of this compound can exhibit significant activity at these receptors, which are crucial for neurotransmission and play a role in anxiety and sleep disorders.
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of pyrazolo[1,5-a]quinazoline could enhance GABA_A receptor activity, suggesting their potential as anxiolytic agents .
Anticancer Activity
Research has also explored the anticancer properties of this compound. Some derivatives have shown cytotoxic effects against various cancer cell lines. A notable study highlighted that compounds with the pyrazoloquinazoline structure could induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal properties, which could be leveraged in developing new antimicrobial agents .
Case Study 1: GABA_A Receptor Modulation
In a recent study focused on GABA_A receptor ligands, researchers synthesized several new derivatives based on this compound. The electrophysiological screening revealed that some compounds significantly increased chloride ion currents in Xenopus laevis oocytes expressing GABA_A receptors, indicating their potential as therapeutic agents for anxiety disorders .
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that specific derivatives of this compound exhibited IC50 values in the micromolar range. These findings support further investigation into their mechanisms of action and potential clinical applications in oncology .
Case Study 3: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans demonstrated promising results. The minimum inhibitory concentrations (MICs) were determined to be within effective ranges, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Reactivity
Key Observations :
- Thiophene vs. Quinazoline Core : Replacement of the quinazoline ring with a thiophene-pyrimidine system (evidence 1, 11) reduces stability under acidic hydrolysis, leading to decarboxylation.
- Substituent Effects: Chlorine at position 8 (evidence 4) enhances reactivity for reduction (NaBH₄/EtOH) and dehydrogenation (Pd/C), critical for GABAA activity. Methyl at position 4 (evidence 6) alters receptor selectivity, shifting activity from GABAA to adenosine receptors .
Reaction Efficiency :
- The target compound achieves >80% yield in reduction steps (evidence 4), whereas thieno-pyrimidine derivatives suffer from low yields (~60%) due to side reactions .
Mechanistic Insights :
- The target compound’s 5-oxo group and planar quinazoline ring enhance binding to GABAA via hydrogen bonding and π-π interactions .
- Triazolo analogs (evidence 9) exhibit antagonism due to steric clashes introduced by the triazole ring, preventing agonist-induced receptor activation.
Physicochemical Properties
Biological Activity
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (CAS No. 25468-51-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C13H11N3O3
- Molecular Weight : 257.24 g/mol
- Synonyms : Ethyl 5(4H)-oxo-pyrazolo(1,5-a)quinazoline-3-carboxylate
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]quinazoline derivatives, including this compound. A series of derivatives were synthesized and evaluated for their inhibitory effects on various cancer cell lines.
Key Findings :
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds derived from this scaffold showed significant inhibitory activity against CDK9 and CDK2, which are crucial for cell cycle regulation. The study reported IC50 values ranging from 14.2 to 18.1 μM for selected compounds .
| Compound | CDK Inhibition (IC50 μM) |
|---|---|
| Compound 4t | 17.0 |
| Compound 4n | 14.2 |
| Compound 4m | 18.1 |
These findings suggest that ethyl 5-oxo derivatives could serve as lead compounds for developing new anticancer agents targeting CDKs.
GABA Receptor Modulation
The compound has also been investigated for its effects on GABA receptors. In electrophysiological studies on recombinant GABA AR expressed in Xenopus laevis oocytes, certain derivatives exhibited agonist activity, enhancing chloride current significantly at concentrations around 100 μM .
Summary of Activity :
- Agonist Effects : Compounds demonstrated the ability to bind at the benzodiazepine site of GABA receptors.
| Compound | Effect | Concentration (μM) |
|---|---|---|
| Compound 18 | Agonist | 100 |
| Compound 19 | Antagonist | N/A |
This modulation suggests potential applications in treating anxiety and related disorders.
DNA Gyrase Inhibition
Another area of interest is the inhibition of DNA gyrase by related compounds. A derivative showed an IC50 value of 3.5 μM against DNA gyrase, indicating a potential role in antibacterial therapies . This mechanism is particularly relevant as it provides a new structural type for developing antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo[1,5-a]quinazoline scaffold can enhance biological activity. For instance, substituents at positions R1 and R3 significantly influenced antiproliferative activity against various cancer cell lines.
Case Studies
- Antitumor Evaluation : A comprehensive evaluation was conducted on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, demonstrating that certain derivatives exhibited comparable efficacy to established chemotherapeutics like 5-fluorouracil.
- GABA Modulation Study : Electrophysiological assessments revealed that specific modifications at the 8-position significantly enhanced receptor binding affinity and agonistic properties.
Q & A
Q. What are the key synthetic routes for Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate?
The compound is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A notable method involves starting from 2-carboxy-5-methoxyphenylhydrazine, followed by cyclization to form the pyrazoloquinazoline core. Subsequent steps include chlorination (using POCl₃/PCl₅), reduction (ammonium formate), and oxidation to stabilize the aromatic system . Alternative routes employ alkylation (e.g., MeI in DMF/K₂CO₃) to introduce substituents at position 4 of the scaffold .
Q. How does the ethyl carboxylate group influence reactivity?
The ethyl ester group at position 3 directs hydrolysis and decarboxylation pathways. Under alkaline conditions (10% NaOH), the ester undergoes hydrolysis to the carboxylic acid, but in concentrated HCl (12M, reflux), decarboxylation dominates, yielding 3-unsubstituted derivatives. This contrasts with other esters (e.g., methyl or benzyl), where hydrolysis conditions may preserve the carboxylate group .
Q. What analytical methods are used to confirm structural integrity?
Key techniques include:
- ¹H-NMR : To monitor shifts in protons at positions 2 and 3, which reflect electronic changes from substituents (e.g., cyano vs. carboxylate groups) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, critical for detecting decarboxylation products .
- X-ray crystallography : Resolves steric effects in derivatives with bulky substituents (e.g., 2-phenyl or isoxazole groups) .
Advanced Research Questions
Q. Why does isomer separation pose challenges in methoxy-substituted derivatives?
Separation of 6-methoxy and 8-methoxy isomers is complicated by their similar polarity and retention times in chromatography. For example, in the synthesis of 8-methoxy derivatives, unreacted starting material and positional isomers co-elute, necessitating iterative recrystallization or alternative synthetic pathways to bypass separation .
Q. How do reaction conditions dictate decarboxylation vs. acid formation during hydrolysis?
Decarboxylation is favored under strongly acidic (12M HCl, reflux) or high-temperature conditions, where the carboxylic acid intermediate loses CO₂. In contrast, mild alkaline hydrolysis (LiOH in THF/water) preserves the carboxylate group. Steric hindrance from substituents (e.g., methyl at position 4) can further destabilize the acid, promoting decarboxylation .
Q. What strategies enable selective reduction of ester groups in the scaffold?
Selective reduction of the ester to a hydroxymethyl group is achieved using NaBH₄ in THF/methanol, which avoids over-reduction of the lactam ring. In contrast, NaBH₃CN in acetic acid selectively reduces the 4,5-double bond while preserving the ester .
Contradictory Findings and Methodological Considerations
Q. Why do some esters resist hydrolysis to carboxylic acids under standard conditions?
Evidence shows that esters with electron-withdrawing groups (e.g., cyano) or steric hindrance (e.g., 4-methyl substitution) resist hydrolysis. For example, ethyl 5-methoxy-3-carboxylate derivatives failed to yield carboxylic acids under NaOH 10%, LiOH, or HCl, instead producing only decarboxylated products. This contrasts with unsubstituted analogs, where hydrolysis proceeds smoothly .
Q. How can computational modeling guide functionalization for GABAA receptor affinity?
In silico docking studies predict that substituents at position 3 (e.g., carboxylate, hydroxymethyl) enhance binding to GABAA subtypes by forming hydrogen bonds with α-subunit residues. Methoxy groups at position 8 improve hydrophobic interactions, as validated by electrophysiological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
